molecular formula C23H23N3OSSe B12412335 DHU-Se1

DHU-Se1

Cat. No.: B12412335
M. Wt: 468.5 g/mol
InChI Key: WQSQAXZTOLTYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DHU-Se1 is a potent anti-inflammatory agent that stimulates macrophages to release reactive selenium compounds. This compound reduces the expression of cellular inflammatory factors such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). By blocking the polarization of macrophages from M0 to M1, this compound alleviates the inflammatory process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DHU-Se1 involves the preparation of different analytes for spectral measurement. Stock probe solutions are typically prepared in dimethylformamide (DMF) . The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is known that the compound is synthesized with high purity for research purposes .

Chemical Reactions Analysis

Types of Reactions

DHU-Se1 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to release reactive selenium compounds.

    Reduction: Reduction reactions may occur under specific conditions, although detailed information is limited.

    Substitution: Substitution reactions involving selenium are possible.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound include reactive selenium compounds that participate in biological processes .

Scientific Research Applications

DHU-Se1 has a wide range of scientific research applications, including:

Mechanism of Action

DHU-Se1 exerts its effects by stimulating macrophages to release reactive selenium compounds. This process reduces the expression of cellular inflammatory factors such as iNOS and TNF-α. The compound blocks the polarization of macrophages from M0 to M1, thereby alleviating the inflammatory process .

Comparison with Similar Compounds

Similar Compounds

    Sodium selenite: Another selenium-based compound with anti-inflammatory properties.

    Selenocysteine: An amino acid containing selenium, known for its role in antioxidant defense.

    Selenium dioxide: Used in various chemical reactions and has biological significance.

Uniqueness of DHU-Se1

This compound is unique in its ability to specifically stimulate macrophages to release reactive selenium compounds, effectively reducing inflammation by blocking macrophage polarization . This targeted mechanism sets it apart from other selenium-based compounds.

Properties

Molecular Formula

C23H23N3OSSe

Molecular Weight

468.5 g/mol

IUPAC Name

Se-phenyl 3,7-bis(dimethylamino)phenothiazine-10-carboselenoate

InChI

InChI=1S/C23H23N3OSSe/c1-24(2)16-10-12-19-21(14-16)28-22-15-17(25(3)4)11-13-20(22)26(19)23(27)29-18-8-6-5-7-9-18/h5-15H,1-4H3

InChI Key

WQSQAXZTOLTYGN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)[Se]C4=CC=CC=C4

Origin of Product

United States

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